![molecular formula C23H15ClN4O3 B2870211 1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-96-0](/img/structure/B2870211.png)
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about seems to be a complex organic molecule that likely contains a quinoline core structure . Quinoline is a nitrogen-containing heterocycle and is found in many natural products . It’s often used as a building block in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various chemical techniques . For example, one common method involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to obtain a quinolyl ether, which can then be further modified .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Materials
The study on pyrazoline derivatives, including those with nitro-substituted rings, highlighted their versatility as optical materials. These compounds exhibit fluorescent properties when the phenyl ring is substituted with specific groups such as methoxy, chloro, or nitro. This characteristic makes them suitable for applications in optical devices and materials research. Moreover, compounds with nitro substitution have shown interesting second-order non-linear optical properties, potentially useful for the development of new photonic materials (Barberá et al., 1998).
Corrosion Inhibition
Research into quinoxaline derivatives has revealed their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial equipment and infrastructure against corrosive damage. The studies demonstrate that these compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion (Saraswat & Yadav, 2020).
Organic Electronics and Fluorophores
Quinoline-based compounds, particularly those involving pyrazolo[3,4-b]quinoline structures, have been identified as promising materials for organic electronics, including light-emitting diodes (LEDs) and other optoelectronic devices. Their photophysical properties, such as photoluminescence and electroluminescence, make them suitable for use in the development of new organic electronic devices. These properties are influenced by the structural motifs present in the compounds, offering pathways to tune device performance through chemical modification (Padalkar & Sekar, 2014).
Antimicrobial Agents
A series of quinoline derivatives, including pyrazolo[3,4-b]quinolines, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential as templates for developing new antimicrobial agents. The structural diversity within this class of compounds offers a rich foundation for the design of novel therapeutics targeting resistant microbial infections (El-Gamal et al., 2016).
Wirkmechanismus
Target of Action
The compound “1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction could involve binding to a specific protein or enzyme within the parasite, disrupting its normal function and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the death of the parasite and the alleviation of the disease symptoms .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites of infection . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the characteristics of the individual taking it .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of the diseases and leading to recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption and metabolism, potentially impacting its efficacy . Additionally, factors such as the individual’s diet, age, and overall health status could also influence the action of the compound .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKFHOXCWLNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
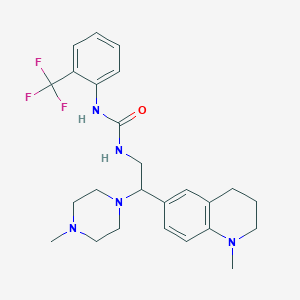
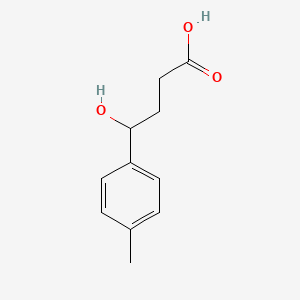
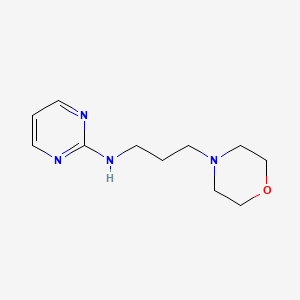
![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)
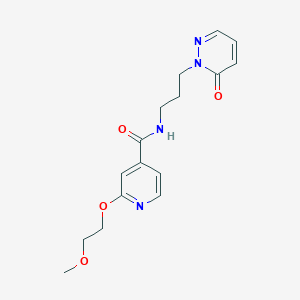

![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)
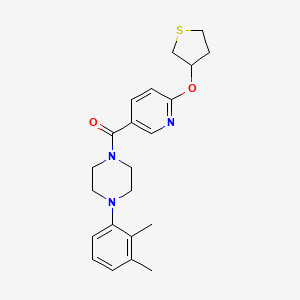

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)